Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-
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Overview
Description
Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]- is an organic compound with the molecular formula C16H12O2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 2-[(3-phenyl-2-propynyl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with 3-phenyl-2-propyn-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]- exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Additionally, the phenyl and propynyl groups may interact with hydrophobic regions of biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, which lacks the 2-[(3-phenyl-2-propynyl)oxy] group.
2-Hydroxybenzaldehyde: A derivative with a hydroxyl group at the ortho position.
3-Phenylpropanal: A compound with a similar phenyl and propynyl structure but different functional groups.
Uniqueness
Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]- is unique due to the presence of the 2-[(3-phenyl-2-propynyl)oxy] group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
73179-67-6 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(3-phenylprop-2-ynoxy)benzaldehyde |
InChI |
InChI=1S/C16H12O2/c17-13-15-10-4-5-11-16(15)18-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,12H2 |
InChI Key |
VYXUMUYBMPYZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC2=CC=CC=C2C=O |
Origin of Product |
United States |
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